N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrrolidine intermediates using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical reactions. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide lies in the presence of the cyclopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-22-14(23)9-13(15(22)11-4-3-5-12(8-11)25-2)16(24)19-18-21-20-17(26-18)10-6-7-10/h3-5,8,10,13,15H,6-7,9H2,1-2H3,(H,19,21,24) |
InChI Key |
OQHIDEDYATXFGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)C3CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.